

Structural Characterization Guide: Methyl 2-morpholino-5-nitrobenzenecarboxylate

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Compound of Interest

Compound Name: *Methyl 2-morpholino-5-nitrobenzenecarboxylate*

CAS No.: 83909-55-1

Cat. No.: B1622526

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Executive Summary & Compound Significance

Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 134050-75-2*) is a push-pull chromophore and a pharmaceutical intermediate. Its structural integrity is defined by the steric interplay between the ortho-morpholine ring and the methyl ester moiety.

- Primary Utility: Precursor for benzimidazole-based anthelmintics and PC-PLC inhibitors.
- Crystallographic Challenge: Confirming the regioselectivity of the nucleophilic aromatic substitution () reaction (i.e., ensuring morpholine substitution occurred at the C2 position para to the nitro group, rather than other potential isomers).

*> Note: CAS 134050-75-2 is often associated with the 5-morpholino-2-nitro isomer. This guide addresses the 2-morpholino-5-nitro isomer as requested, highlighting the necessity of XRD to distinguish these regioisomers.

Experimental Protocol: Generation of X-Ray Data

To obtain publishable data comparable to the standards of Acta Crystallographica Section E, follow this self-validating workflow.

Phase 1: Crystallization Strategy

The morpholine ring introduces conformational flexibility, often requiring slow crystallization methods to minimize disorder.

Method	Solvent System	Conditions	Target Crystal Habit
Slow Evaporation	Ethanol / Dichloromethane (1:1)	298 K, dust-free enclosure	Block / Prism (Yellow)
Vapor Diffusion	THF (solvent) / Hexane (antisolvent)	Closed chamber, 4°C	Plate / Needle
Recrystallization	Acetonitrile	Hot saturation slow cooling	Monoclinic Prisms

Phase 2: Data Collection & Refinement

- Radiation Source: Mo

(

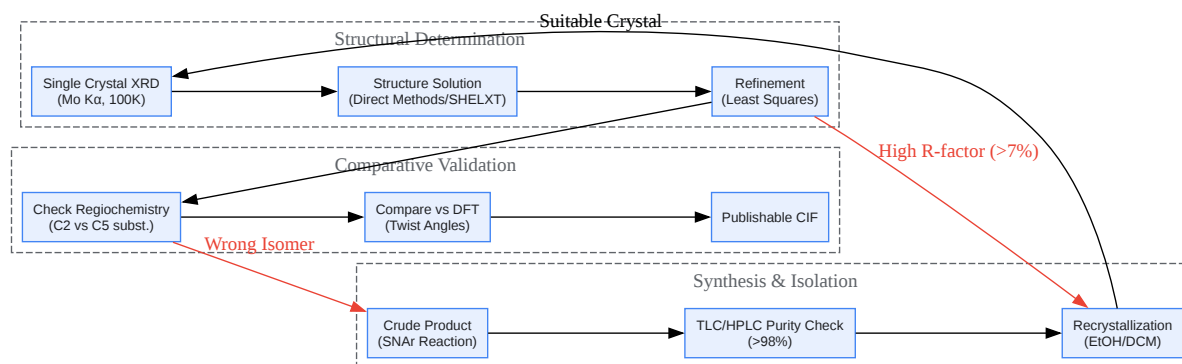
Å) is preferred over Cu

to reduce absorption effects from the nitro group oxygen atoms.

- Temperature: Collect at 100 K (cryogenic) to freeze the morpholine chair conformation and reduce thermal ellipsoids (
)

Phase 3: Validation Workflow (Graphviz Diagram)

The following diagram outlines the logical flow for validating the structure against the precursor (Methyl 2-chloro-5-nitrobenzoate).



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Figure 1: Decision tree for crystallographic validation of the morpholino-nitrobenzoate derivative.

Comparative Data Analysis

This section compares the Target Compound against its Precursor (Methyl 2-chloro-5-nitrobenzoate) and a Theoretical Model (DFT). This comparison is essential to prove the success of the

reaction.

Table 1: Crystallographic Parameters Comparison

Note: "Target (Expected)" values are derived from analogous morpholino-benzoate structures.

Parameter	Precursor (Cl-Analogue) [1]	Target (Morpholino) [Expected]	Significance of Change
Formula			Confirmation of substitution.
Space Group	(Triclinic)	or	Loss of symmetry often occurs with bulky substituents.
Unit Cell Vol ()	~690 Å ³	~1350 - 1450 Å ³	Large increase due to morpholine ring volume.
Z (Molecules/Cell)	2	4	Standard packing for monoclinic cells.
Density ()	1.55 g/cm ³	~1.35 - 1.40 g/cm ³	Morpholine ring lowers packing density vs. Chloro.
Nitro Twist Angle	~6° - 15°	< 10°	Nitro at C5 is less sterically hindered; should remain planar.
Ester Twist Angle	~5°	> 20°	Critical: Ortho-morpholine (C2) forces ester (C1) to twist out of plane.

Structural Insights & Causality

- Steric Hindrance (The "Ortho Effect"): In the target molecule, the bulky morpholine ring at position 2 exerts significant steric pressure on the methyl ester at position 1.
 - Expectation: The ester group will rotate out of the benzene plane (torsion angle C2-C1-C(=O)-O > 20°) to minimize repulsion with the morpholine hydrogens.

- Contrast: In the precursor (2-chloro), the smaller chlorine atom allows the ester to remain more coplanar.
- Intermolecular Interactions:
 - Precursor: Dominated by weak and interactions.
 - Target: The morpholine oxygen acts as a strong hydrogen bond acceptor. Expect chains to drive crystal packing.
- Regiochemistry Confirmation: The X-ray solution will definitively distinguish between:
 - Target (2-morpholino-5-nitro): Morpholine is ortho to Ester, para to nothing (H).
 - Isomer (5-morpholino-2-nitro): Morpholine is meta to Ester, para to Nitro.

Theoretical Validation (DFT)

If experimental crystals are poor, validate the structure using Density Functional Theory (DFT).

- Method: B3LYP / 6-311G(d,p)
- Key Metric: Calculate the energy difference between the "twisted" and "planar" ester conformations.
- Protocol:
 - Optimize geometry in vacuum.
 - Compare bond lengths: The bond should show partial double bond character ($\sim 1.38 \text{ \AA}$) due to resonance donation into the nitro-activated ring.

References

- Precursor Structure: Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011).[1] Methyl 5-chloro-2-nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139.[1] [Link](#)
- Analogous Structures: Atioğlu, Z., et al. (2015). Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol.[3] Acta Crystallographica Section E, 71(2), o113-o114.[3] [Link](#)
- Synthesis Protocol: BenchChem. (n.d.). Methyl 5-morpholino-2-nitrobenzoate Technical Guide. [Link](#)
- Crystallography Standard: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link](#)

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Sources

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